1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid is a compound that combines a cyclopropanol structure with a pyrrolidine moiety and trifluoroacetic acid. This compound is significant in medicinal chemistry due to its potential applications in drug design and synthesis. The presence of the trifluoroacetic acid moiety enhances the compound's solubility and stability, making it a valuable intermediate in various chemical reactions.
1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid belongs to the class of organic compounds known as alcohols and amines, specifically categorized under heterocyclic compounds due to the presence of nitrogen in the pyrrolidine ring.
The synthesis of 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of 1-(pyrrolidin-3-yl)cyclopropan-1-ol consists of:
Key structural data includes:
1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid can undergo several chemical reactions, including:
These reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yields. For example, trifluoroacetic acid can facilitate nucleophilic attacks by stabilizing intermediates.
The mechanism of action for 1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid primarily involves:
Data from studies indicate that these mechanisms are crucial for the compound's reactivity and potential biological activity .
Relevant physicochemical properties include:
1-(pyrrolidin-3-yl)cyclopropan-1-ol, trifluoroacetic acid is utilized in various scientific applications:
Research indicates potential uses in areas such as neuropharmacology due to its structural similarity to known neurotransmitter modulators .
The synthetic value of this hybrid lies in three key attributes:
Notably, pyrrolidine-3-carboxaldehyde serves as a key precursor. Under modified Krapcho conditions (NaCl, DMSO, 80°C), it undergoes Darzens condensation with chloroacetone to form glycidic esters, which rearrange to the target cyclopropanol upon exposure to MgBr₂ [4] [9].
TFA’s unique properties make it indispensable in multistep syntheses involving sensitive intermediates:
Table 2: TFA vs. Common Acidic Reagents in Synthesis
Reagent | pKₐ | Boiling Point (°C) | Relative Deprotection Rate (Boc) | Azeotrope with H₂O? |
---|---|---|---|---|
TFA | 0.52 | 72.4 | 1.0 (reference) | Yes (105°C) |
Acetic Acid | 4.76 | 118 | 3 × 10⁻⁵ | Yes (118°C) |
HCl (aq.) | -6.3 | 110 (20%) | 0.3 | No |
H₂SO₄ | -3.0 | 337 (conc.) | 1.2 | No |
Critically, TFA’s volatility allows gentle removal in vacuo, preserving acid-labile motifs like cyclopropanols—impossible with non-volatile mineral acids [10].
This molecular pairing addresses two key challenges in CNS drug development:
Table 3: Bioactive Hybrid Scaffolds Enabled by TFA-Mediated Synthesis
Compound Class | TFA-Dependent Step | Biological Target | Activity Enhancement vs. Monocyclic Analogs |
---|---|---|---|
MOR Agonist/D3R Antagonists | Boc removal during scaffold coupling | μ-Opioid/Dopamine D3 receptors | 10-fold reduced addiction liability [2] |
Peripherally Restricted Analgesics | Cyclization of loperamide hybrids | Peripheral MOR | 5× improved neuropathic pain efficacy [2] |
Fluorinated Pyrrolidines | Epoxide deprotection pre-fluorination | 11β-HSD1 inhibitors | 3× metabolic stability [7] |
The cyclopropyl group’s metabolic resistance is pivotal: it blocks cytochrome P450 3A4 oxidation at the pyrrolidine β-position, extending half-lives in vivo by 2-3 fold versus unsubstituted analogs [2] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0